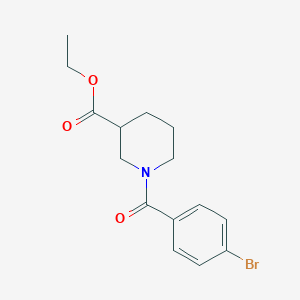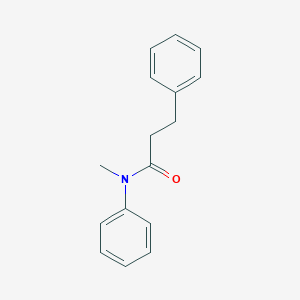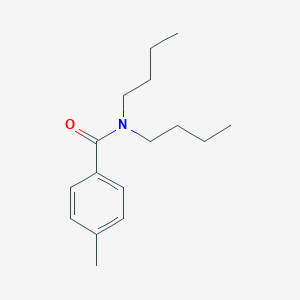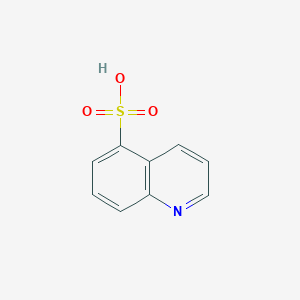![molecular formula C10H11N3 B181181 [2-(3-methyl-1H-pyrazol-5-yl)phenyl]amine CAS No. 114554-23-3](/img/structure/B181181.png)
[2-(3-methyl-1H-pyrazol-5-yl)phenyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[2-(3-methyl-1H-pyrazol-5-yl)phenyl]amine” belongs to a family of 5-aminopyrazole derivatives, which are bioactive agents. They find a wide range of applications in the pharmaceutical and agrochemical industries . Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities .
Synthesis Analysis
The synthesis of pyrazole derivatives has been a topic of interest for many researchers. A variety of synthesis methods and synthetic analogues have been reported over the years . For instance, one study synthesized a series of novel 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(3-(arylureido/arylthioureido/arylsulfonamido) phenyl)-4,5-dihydropyrazole derivatives by sequential cyclization of 1-(4-nitrophenyl)-3-(3,4-dimethoxyphenyl)-pro-2-ene-1 with hydrazine hydrate .Chemical Reactions Analysis
The presence of a trifluoromethyl group on the vinyl ketones and the thiocarboxyamide group on the dinucleophile (thiosemicarbazide) was the determining factor of the regiochemistry of the reaction .Wissenschaftliche Forschungsanwendungen
Application in Organic Synthesis
- Summary : The compound 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, which is structurally similar to the compound you mentioned, was prepared in a 63% yield utilizing a C–F activation strategy .
- Methods : The synthesis involved a mixture of 4-(trifluoromethyl)aniline, 4-methylpyrazole, and KOH in dimethylsulfoxide (DMSO) .
- Results : The identity of the product was confirmed by nuclear magnetic resonance spectroscopy, infrared spectroscopy, mass spectrometry, and single-crystal analysis .
Antifungal and Antibacterial Activities
- Summary : A molecule with a bromine atom, which enhances the absorption rate by its increased lipid solubility, showed good in vitro antifungal and antibacterial activities .
- Methods : The methods of application or experimental procedures were not specified in the source .
- Results : The results obtained from structure-activity relationship (SAR) studies were positive .
Anti-Tobacco Mosaic Virus (TMV) Activity
- Summary : Preliminary bioassays indicated that all the compounds acted against the tobacco mosaic virus (TMV) with different in vivo and in vitro modes .
- Methods : The compounds were tested at 500 μg/mL .
- Results : All compounds were found to possess promising activity .
Application in Ligand Synthesis
- Summary : Tris(pyrazolyl)methane (Tpm) ligands and their corresponding metal complexes have been exploited for a broad range of applications, including catalysis and biomedical chemistry . A molecule similar to the one you mentioned, 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, was prepared and studied .
- Methods : The synthesis involved a mixture of 4-(trifluoromethyl)aniline, 4-methylpyrazole, and KOH in dimethylsulfoxide (DMSO) .
- Results : The identity of the product was confirmed by nuclear magnetic resonance spectroscopy, infrared spectroscopy, mass spectrometry, and single-crystal analysis .
Pharmacological Activity
- Summary : A molecule with a bromine atom, which enhances the absorption rate by its increased lipid solubility, showed good in vitro antifungal and antibacterial activities .
- Methods : The methods of application or experimental procedures were not specified in the source .
- Results : The results obtained from structure-activity relationship (SAR) studies were positive .
Anti-Cancer Activity
- Summary : Quinoline-containing pyrazole heterocycles have been screened as potent inhibitors for c-MET in both in vitro and in vivo target modulation studies .
- Methods : The compounds were tested against 208 different protein kinases .
- Results : One of the molecules possessed excellent tumor growth inhibition, oral PK, and binding properties .
Application in Ligand Synthesis
- Summary : Tris(pyrazolyl)methane (Tpm) ligands and their corresponding metal complexes have been exploited for a broad range of applications, including catalysis and biomedical chemistry . A molecule similar to the one you mentioned, 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, was prepared and studied .
- Methods : The synthesis involved a mixture of 4-(trifluoromethyl)aniline, 4-methylpyrazole, and KOH in dimethylsulfoxide (DMSO) .
- Results : The identity of the product was confirmed by nuclear magnetic resonance spectroscopy, infrared spectroscopy, mass spectrometry, and single-crystal analysis .
Pharmacological Activity
- Summary : A molecule with a bromine atom, which enhances the absorption rate by its increased lipid solubility, showed good in vitro antifungal and antibacterial activities .
- Methods : The methods of application or experimental procedures were not specified in the source .
- Results : The results obtained from structure-activity relationship (SAR) studies were positive .
Anti-Cancer Activity
- Summary : Quinoline-containing pyrazole heterocycles have been screened as potent inhibitors for c-MET in both in vitro and in vivo target modulation studies .
- Methods : The compounds were tested against 208 different protein kinases .
- Results : One of the molecules possessed excellent tumor growth inhibition, oral PK, and binding properties .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(5-methyl-1H-pyrazol-3-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-7-6-10(13-12-7)8-4-2-3-5-9(8)11/h2-6H,11H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISXDDNPFKZTJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methyl-1H-pyrazol-5-yl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

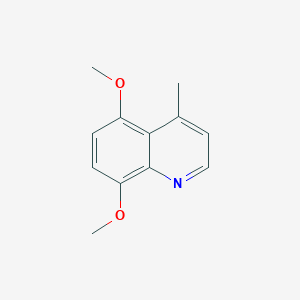
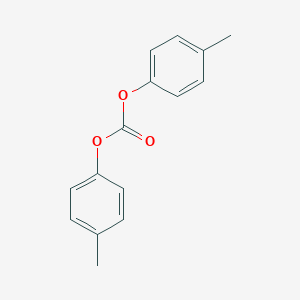
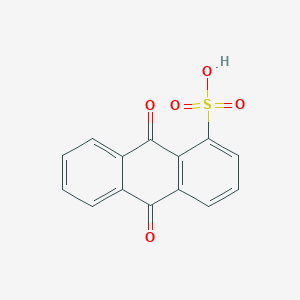
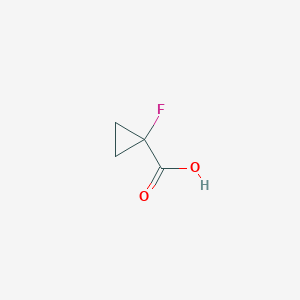
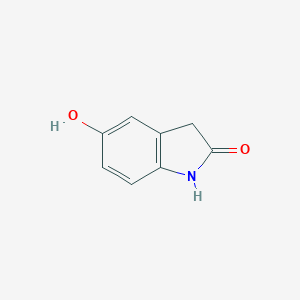
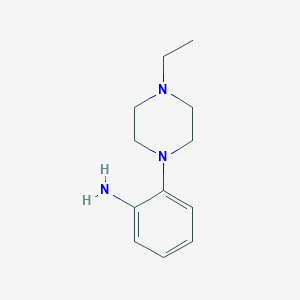
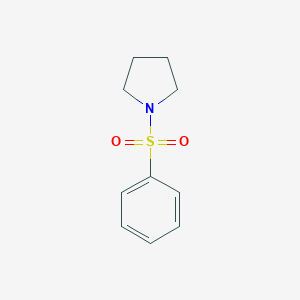
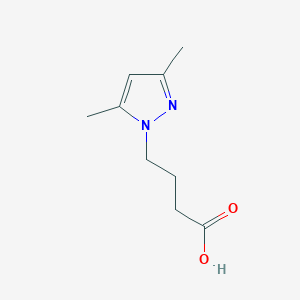
![3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid](/img/structure/B181112.png)
